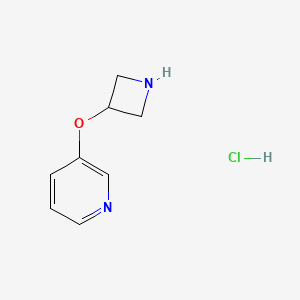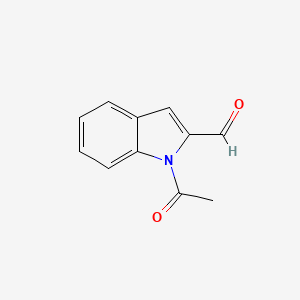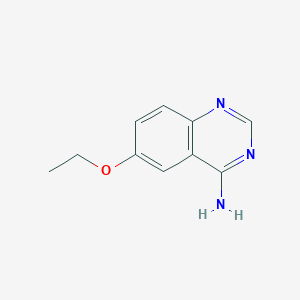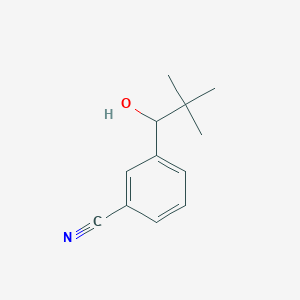
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile is an organic compound with the molecular formula C12H15NO It is characterized by a benzonitrile group attached to a 1-hydroxy-2,2-dimethylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a 1-hydroxy-2,2-dimethylpropyl precursor. One common method includes the use of a Friedel-Crafts alkylation reaction, where the benzonitrile is alkylated with a 1-hydroxy-2,2-dimethylpropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(1-oxo-2,2-dimethylpropyl)benzonitrile or 3-(1-carboxy-2,2-dimethylpropyl)benzonitrile.
Reduction: Formation of 3-(1-hydroxy-2,2-dimethylpropyl)benzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Hydroxy-2,2-dimethylpropyl)benzaldehyde
- 3-(1-Hydroxy-2,2-dimethylpropyl)benzoic acid
- 3-(1-Hydroxy-2,2-dimethylpropyl)benzylamine
Uniqueness
3-(1-Hydroxy-2,2-dimethylpropyl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(1-hydroxy-2,2-dimethylpropyl)benzonitrile |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11(14)10-6-4-5-9(7-10)8-13/h4-7,11,14H,1-3H3 |
InChI Key |
FEZRUNXBEZFSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC(=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





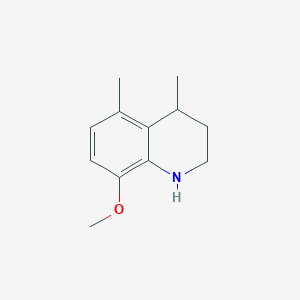


![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)

